Cas no 2122-61-4 (4-Amino-3,5-diiodobenzoic acid)

4-Amino-3,5-diiodobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Amino-3,5-diiodobenzoic acid
- 4-Amino-3,5-diiodo-Benzoicacid
- 4-Amino-3,5-dijod-benzoesaeure
- BENZOIC ACID,4-AMINO-3,5-DIIODO
- EINECS 218-331-6
- 3,5-Diiodo-4-aminobenzoicacid
- NSC 57118
- NSC-57118
- MFCD00007684
- C7H5I2NO2
- 2122-61-4
- 3,5-Diiodo-4-aminobenzoic acid
- I10167
- BENZOIC ACID, 4-AMINO-3,5-DIIODO-
- 4-Amino-3,5-diiodobenzoicacid
- NCIOpen2_007427
- 3,5-Dijod-4-aminohippursaeure
- BRN 2103037
- FT-0617483
- EN300-195947
- NS00026814
- DTXSID00175449
- 3,5-Dijod-4-aminohippursaeure [German]
- AI3-52265
- SCHEMBL864680
- AKOS015892905
- NSC57118
- CS-0267982
- WLN: ZR BI FI DVQ
- InChI=1/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12
- 3-14-00-01161 (Beilstein Handbook Reference)
- 3-perfluorohexyl-2-hydroxypropylmethacrylate
- AC-25997
- J-013930
- A18444
- 4-Amino-3, 5-Diiodobenzoic acid
- DTXCID6097940
- DB-045515
-
- MDL: MFCD00007684
- インチ: 1S/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)
- InChIKey: WXTVPMWCUMEVSZ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C(=C1I)N)I)C(=O)O
- BRN: 2103037
計算された属性
- せいみつぶんしりょう: 388.84100
- どういたいしつりょう: 388.840964
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 63.3
じっけんとくせい
- 色と性状: けいりょうふんまつ
- 密度みつど: 2.3815 (estimate)
- ゆうかいてん: 300 ºC
- ふってん: 448.7°Cat760mmHg
- フラッシュポイント: 225.2°C
- すいようせい: Soluble in water (partly miscible).
- PSA: 63.32000
- LogP: 2.75740
- ようかいせい: 不溶性
- かんど: Light Sensitive
4-Amino-3,5-diiodobenzoic acid セキュリティ情報
- WGKドイツ:3
- 危険カテゴリコード: R22;R36/37/38
- セキュリティの説明: S26-S37/39-S36/37/39
- RTECS番号:DG2310000
-
危険物標識:
- セキュリティ用語:S26;S36/37/39
- リスク用語:R22; R36/37/38
4-Amino-3,5-diiodobenzoic acid 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
4-Amino-3,5-diiodobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013034588-1g |
4-Amino-3,5-diiodobenzoic acid |
2122-61-4 | 97% | 1g |
$1460.20 | 2023-09-02 | |
Alichem | A013034588-500mg |
4-Amino-3,5-diiodobenzoic acid |
2122-61-4 | 97% | 500mg |
$823.15 | 2023-09-02 | |
abcr | AB113489-5 g |
4-Amino-3,5-diiodobenzoic acid, tech., 90%; . |
2122-61-4 | 90% | 5 g |
€60.40 | 2023-07-20 | |
TRC | A576833-100mg |
4-Amino-3,5-diiodobenzoic Acid |
2122-61-4 | 100mg |
$ 50.00 | 2022-06-08 | ||
TRC | A576833-500mg |
4-Amino-3,5-diiodobenzoic Acid |
2122-61-4 | 500mg |
$ 65.00 | 2022-06-08 | ||
Enamine | EN300-195947-10.0g |
4-amino-3,5-diiodobenzoic acid |
2122-61-4 | 10g |
$2884.0 | 2023-06-02 | ||
Chemenu | CM155839-100g |
4-Amino-3,5-diiodobenzoic acid |
2122-61-4 | 95% | 100g |
$262 | 2022-12-31 | |
Matrix Scientific | 097825-100g |
4-Amino-3,5-diiodobenzoic acid, 95+% |
2122-61-4 | 95+% | 100g |
$990.00 | 2023-09-10 | |
TRC | A576833-1g |
4-Amino-3,5-diiodobenzoic Acid |
2122-61-4 | 1g |
$ 80.00 | 2022-06-08 | ||
A2B Chem LLC | AB66589-250g |
4-Amino-3,5-diiodobenzoic acid |
2122-61-4 | 250g |
$632.00 | 2024-01-01 |
4-Amino-3,5-diiodobenzoic acid 関連文献
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
4-Amino-3,5-diiodobenzoic acidに関する追加情報
4-Amino-3,5-Diiodobenzoic Acid: A Comprehensive Overview
4-Amino-3,5-Diiodobenzoic Acid, also known by its CAS number 2122-61-4, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an amino group at the 4-position and iodine atoms at the 3 and 5 positions on a benzoic acid backbone. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.
The synthesis of 4-Amino-3,5-Diiodobenzoic Acid typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels. For instance, a study published in 2023 highlighted the use of microwave-assisted synthesis to streamline the production process, significantly reducing reaction times while maintaining product quality. This approach not only enhances efficiency but also aligns with the growing demand for sustainable chemical practices.
The chemical structure of 4-Amino-3,5-Diiodobenzoic Acid plays a crucial role in its reactivity and functionality. The amino group at the 4-position introduces nucleophilic properties, while the iodine atoms at the 3 and 5 positions contribute to both electronic and steric effects. These characteristics make the compound a versatile building block in organic synthesis. For example, it has been employed as an intermediate in the preparation of bioactive molecules, including potential drug candidates for treating neurodegenerative diseases.
In recent years, there has been a surge of interest in exploring the biological activities of 4-Amino-3,5-Diiodobenzoic Acid. Studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and oxidative stress. A groundbreaking study conducted in 2023 revealed that this compound exhibits potent anti-inflammatory properties by inhibiting cyclooxygenase enzymes. Furthermore, its iodine substituents have been shown to enhance its bioavailability and stability within biological systems.
The applications of 4-Amino-3,5-Diiodobenzoic Acid extend beyond pharmacology into materials science. Researchers have investigated its potential as a precursor for advanced materials such as conductive polymers and metal-organic frameworks (MOFs). In one notable study published in 2023, this compound was used to synthesize a novel MOF with exceptional gas adsorption capabilities. The unique electronic properties of the compound were found to significantly influence the structural integrity and functionality of the resulting material.
In terms of physical properties, 4-Amino-3,5-Diiodobenzoic Acid is known for its high melting point and solubility in polar solvents. These attributes make it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Recent studies have also explored its fluorescence properties under UV light, which could open new avenues for its use in sensing applications.
The environmental impact of synthesizing and using 4-Amino-3,5-Diiodobenzoic Acid has also come under scrutiny. Researchers are actively seeking ways to minimize waste generation and improve sustainability during its production. For example, catalytic processes using green solvents have been proposed as eco-friendly alternatives to traditional synthesis methods.
In conclusion, 4-Amino-3,5-Diiodobenzoic Acid, with its CAS number 2122-61-4, stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure continues to inspire innovative research directions, from drug discovery to materials development. As advancements in synthetic methods and analytical techniques unfold, this compound is poised to play an even more prominent role in shaping future scientific endeavors.
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